1-(3-Bromophenyl)cyclopropane-1-carboxamide
Overview
Description
Preparation Methods
The synthesis of 1-(3-Bromophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-bromobenzyl chloride with cyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(3-Bromophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(3-Bromophenyl)cyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)cyclopropane-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)cyclopropane-1-carboxamide: Similar structure but with a fluorine atom instead of bromine.
1-(3-Methylphenyl)cyclopropane-1-carboxamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCUXFZMAUTWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610416 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
597563-13-8 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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